Predicted Lipophilicity and Aqueous Compatibility vs. Benzylidene Analogs
The target compound exhibits a predicted ACD/LogP of 0.25, significantly lower than the value inferred for the direct benzylidene analog N'-benzylidene-2-cyanoacetohydrazide (predicted LogP ~0.8–1.0 based on the loss of the hydrophilic furan oxygen) . This places the target compound closer to the optimal lipophilicity range (LogP 0–3) for oral bioavailability and reduces the risk of poor aqueous solubility that plagues many hydrazone intermediates. The polar surface area is 78 Ų, well within the <140 Ų threshold for cell permeability .
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 0.25 |
| Comparator Or Baseline | N'-benzylidene-2-cyanoacetohydrazide: LogP ~0.8–1.0 (class-level estimate based on replacement of furan oxygen with phenyl CH) |
| Quantified Difference | ~0.55–0.75 log unit lower lipophilicity for the target compound |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted data |
Why This Matters
Lower LogP predicts superior aqueous solubility and reduced non-specific protein binding relative to benzylidene analogs, which is critical for early-stage fragment-based screening and in vitro assay reproducibility.
